5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid
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Overview
Description
5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of a cyclohexanone derivative followed by esterification and subsequent oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods focus on optimizing reaction times, reducing costs, and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with other molecules. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Acetylthiophene-2-carboxylic acid: Shares similar functional groups but differs in the core structure.
2-Acetyl-5-methylfuran: Another compound with acetyl and carboxyl groups but with a furan ring instead of a cyclohexane ring.
Uniqueness
5-Acetyl-5-(ethoxycarbonyl)-2-oxocyclohexanecarboxylic acid is unique due to its combination of functional groups and the cyclohexane ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and industrial processes.
Properties
IUPAC Name |
5-acetyl-5-ethoxycarbonyl-2-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-3-18-11(17)12(7(2)13)5-4-9(14)8(6-12)10(15)16/h8H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDPUBOWVLWZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C(C1)C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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